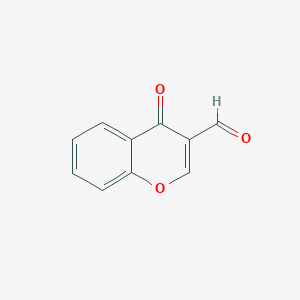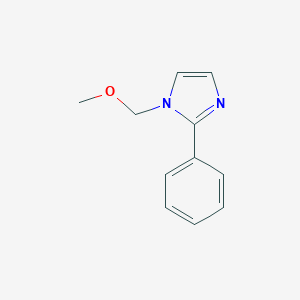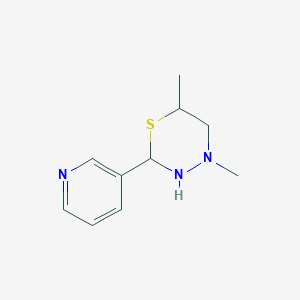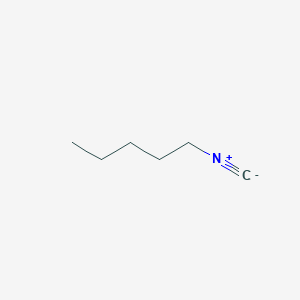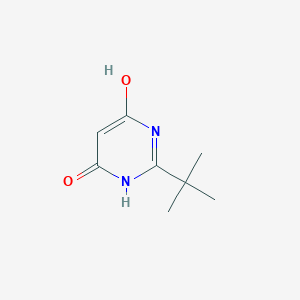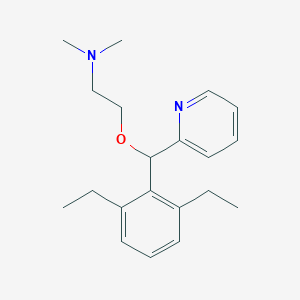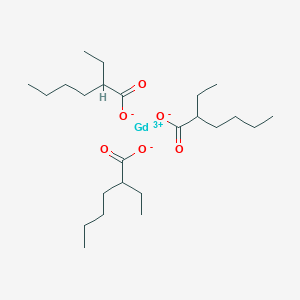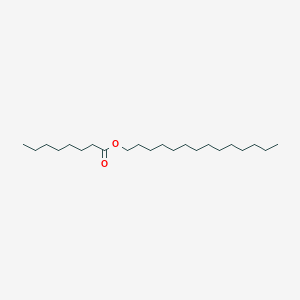
Tetradecyl octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetradecyl octanoate, also known as methyl myristate, is a fatty acid ester commonly used in scientific research. It is a colorless liquid with a mild odor and is soluble in organic solvents such as ethanol, ether, and chloroform. This compound has numerous applications in various fields, including pharmaceuticals, cosmetics, and food industries.
Wirkmechanismus
The mechanism of action of tetradecyl octanoate is not fully understood. However, it is believed to interact with cellular membranes and affect their fluidity and permeability. It has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemische Und Physiologische Effekte
Tetradecyl octanoate has been shown to have various biochemical and physiological effects. It has been reported to increase insulin sensitivity and glucose uptake in adipocytes, making it a potential therapeutic agent for diabetes. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
Tetradecyl octanoate has several advantages for lab experiments. It is a readily available and inexpensive compound that can be easily synthesized. It is also a stable compound that can be stored for long periods without degradation. However, it has limitations as well. It is highly lipophilic, which makes it difficult to work with in aqueous solutions. It also has a relatively low boiling point, which can make it difficult to handle at high temperatures.
Zukünftige Richtungen
There are several future directions for research on tetradecyl octanoate. One area of interest is its potential as a therapeutic agent for diabetes and other metabolic disorders. Another area of interest is its potential as an anti-inflammatory agent for the treatment of inflammatory diseases. Further research is also needed to elucidate its mechanism of action and its effects on cellular membranes.
Conclusion
Tetradecyl octanoate is a versatile compound that has numerous applications in scientific research. Its unique properties make it a valuable tool for studying various biochemical and physiological processes. Further research is needed to fully understand its mechanism of action and its potential as a therapeutic agent.
Synthesemethoden
Tetradecyl octanoate can be synthesized through the esterification reaction between myristic acid and methanol. The reaction is catalyzed by concentrated sulfuric acid and heated to reflux. The product is then purified through distillation and recrystallization to obtain pure tetradecyl octanoate.
Wissenschaftliche Forschungsanwendungen
Tetradecyl octanoate has been widely used in scientific research due to its unique properties. It is commonly used as a solvent for lipophilic compounds and as a substrate for lipase activity assays. It is also used as a model compound for studying the metabolism of fatty acid esters in the human body.
Eigenschaften
CAS-Nummer |
16456-36-3 |
|---|---|
Produktname |
Tetradecyl octanoate |
Molekularformel |
C22H44O2 |
Molekulargewicht |
340.6 g/mol |
IUPAC-Name |
tetradecyl octanoate |
InChI |
InChI=1S/C22H44O2/c1-3-5-7-9-10-11-12-13-14-15-17-19-21-24-22(23)20-18-16-8-6-4-2/h3-21H2,1-2H3 |
InChI-Schlüssel |
HJUSCZXBOMVODD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCOC(=O)CCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCOC(=O)CCCCCCC |
Andere CAS-Nummern |
16456-36-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



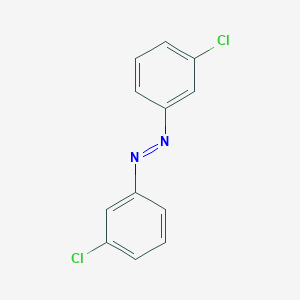
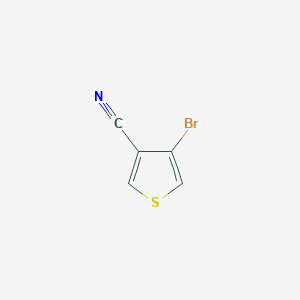
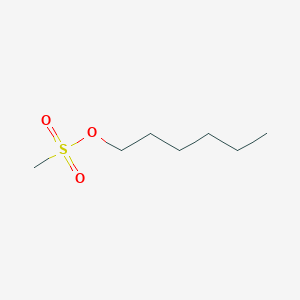
![Sodium 3-[[(dimethylamino)thioxomethyl]thio]propanesulphonate](/img/structure/B97558.png)
![2H-Naphtho[1,8-bc]furan-6,7-dione, 3-hydroxy-2,2,5,8-tetramethyl-](/img/structure/B97559.png)
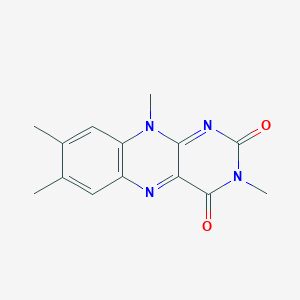
![7-Chloro-4,6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione](/img/structure/B97562.png)
